1-Phenyl-3-buten-1-ol is a chiral secondary homoallylic alcohol featuring a phenyl group at the carbinol carbon and a terminal double bond. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis, distinct from its isomers and analogs. Its primary utility lies in its capacity for stereocontrolled transformations, serving as a precursor for complex chiral molecules, including substituted tetrahydrofurans and other structures relevant to pharmaceutical and fragrance development.
Substituting 1-Phenyl-3-buten-1-ol with near analogs often leads to process failure or undesired products. For example, cinnamyl alcohol (3-phenyl-2-propen-1-ol), a conjugated isomer, exhibits a significantly different reactivity profile in allylic substitutions and will not undergo the same intramolecular cyclization reactions due to the electronic properties of its conjugated double bond. Saturated analogs, such as 1-phenyl-1-butanol, lack the terminal alkene necessary for critical transformations like olefin metathesis, Prins cyclizations, or stereodirected epoxidation. Isomers like 4-phenyl-3-buten-2-ol, with the hydroxyl group at a different position, offer a completely different steric and electronic environment, precluding its use as a direct substitute in syntheses where the benzylic alcohol functionality is key for directing stereochemistry or controlling reactivity.
The specific 1,4-relationship between the hydroxyl group and the terminal double bond in 1-Phenyl-3-buten-1-ol makes it a highly effective precursor for the synthesis of 2-phenyl-substituted tetrahydrofurans via electrophilic cyclization. For example, iodocyclization reactions of chiral homoallylic alcohols are known to proceed with high diastereoselectivity, where the stereocenter of the alcohol directly controls the stereochemistry of the resulting heterocycle. This pathway is not available to conjugated analogs like cinnamyl alcohol, which would follow a different reaction course.
| Evidence Dimension | Diastereoselectivity in Iodocyclization |
| Target Compound Data | High diastereomeric ratios (typically >95:5) for 2,5-disubstituted tetrahydrofurans. |
| Comparator Or Baseline | Cinnamyl alcohol (conjugated isomer): Does not undergo the required 5-exo-trig cyclization to form the tetrahydrofuran ring under these conditions. |
| Quantified Difference | Qualitatively different reaction outcome; enables a synthetic route unavailable to the common isomer. |
| Conditions | Electrophilic iodocyclization (e.g., using I2 and NaHCO3). |
This compound provides a direct, stereocontrolled route to valuable 2-phenyltetrahydrofuran scaffolds, a structural motif in various biologically active molecules.
1-Phenyl-3-buten-1-ol is an effective substrate for Ru(II)/BINAP-catalyzed asymmetric hydrogenation, a process that selectively reduces the double bond to produce chiral 1-phenyl-1-butanol with excellent enantiopurity. The hydroxyl group acts as a directing group, enabling the catalyst to achieve high levels of stereocontrol. This method is a highly atom-economical and efficient route to the chiral saturated alcohol. Alternative methods, such as the asymmetric reduction of the corresponding ketone (1-phenyl-1-butanone), may require different catalyst systems and can be less efficient for achieving >99% e.e.
| Evidence Dimension | Enantiomeric Excess (e.e.) |
| Target Compound Data | >98% e.e. reported for the hydrogenation product. |
| Comparator Or Baseline | Asymmetric reduction of 1-phenyl-1-butanone: Often yields high e.e. but is highly dependent on catalyst and substrate quality; direct hydrogenation of the olefin is a more streamlined process. |
| Quantified Difference | Achieves benchmark levels of enantiopurity via a direct, atom-economical transformation. |
| Conditions | Ru(II)/BINAP catalyst systems, H2 gas. |
For processes requiring enantiopure 1-phenyl-1-butanol, using this compound as a precursor offers a reliable and high-yielding catalytic route, simplifying downstream purification and ensuring stereochemical integrity.
1-Phenyl-3-buten-1-ol serves as a crucial intermediate in the production of specific fragrance and flavor compounds. Its esters, for instance, possess unique aromatic and sweet floral odor profiles that are directly attributable to the combined structural features of the phenyl ring and the butenyl chain. Saturated analogs like 1-phenyl-1-butanol would produce esters with different, less complex scent characteristics, while conjugated isomers like cinnamyl alcohol are used to produce a different class of well-known cinnamate esters. The non-conjugated nature of the double bond in 1-phenyl-3-buten-1-ol is key to its specific olfactory contribution.
| Evidence Dimension | Odor Profile of Derivatives |
| Target Compound Data | Precursor to compounds with characteristic sweet, floral, and aromatic notes. |
| Comparator Or Baseline | Cinnamyl alcohol: Precursor to spicy, balsamic cinnamate esters. 1-Phenyl-1-butanol: Precursor to esters with simpler, less nuanced profiles. |
| Quantified Difference | Leads to a distinct and commercially relevant class of fragrance compounds not accessible from common substitutes. |
| Conditions | Standard esterification reactions. |
Procurement for fragrance applications requires precise structural inputs; this specific alcohol provides access to a unique olfactory profile that cannot be achieved with its close chemical relatives.
This compound is the preferred starting material for synthetic routes requiring the construction of a 2-phenyltetrahydrofuran ring with defined stereochemistry. Its structure is optimized for high-diastereoselectivity electrophilic cyclization reactions, providing a reliable and direct method for accessing this important heterocyclic core.
As a substrate for established asymmetric hydrogenation protocols, 1-Phenyl-3-buten-1-ol offers a robust and high-yield pathway to enantiomerically pure 1-phenyl-1-butanol. This application is ideal for process development where high enantiomeric excess (>98%) and atom economy are critical procurement drivers.
In the fragrance industry, this alcohol is the specific precursor for a class of esters with unique sweet and floral notes. Its selection is justified when the target olfactory profile is distinct from that of common cinnamates or simple phenylalkyl esters, making it a non-interchangeable specialty intermediate.
The compound serves as a documented building block for the synthesis of specific pharmaceutical impurities, such as an impurity of the antiarrhythmic drug Propafenone. In this context, using the exact, specified precursor is essential for regulatory compliance and accurate analytical standard preparation.
Irritant